TCID TCID Ubiquitin carboxyl-terminal hydrolase isozyme L3 (UCH-L3) is a deubiquitinating enzyme and thiol-dependent hydrolase. TCID is a tetrachloro indandione that acts as a potent inhibitor of UCH-L3 and demonstrates 125-fold selectivity over UCH-L1 (IC50s = 0.6 and 75 µM, respectively).
Selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor (IC50 = 0.6 μM). Exhibits >100-fold selectivity for UCH-L3 over UCH-L1. Diminishes glycine transporter GlyT2 ubiquitination in brain stem and spinal cord primary neurons.
Brand Name: Vulcanchem
CAS No.: 30675-13-9
VCID: VC0005009
InChI: InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2
SMILES: C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Molecular Formula: C9H2Cl4O2
Molecular Weight: 283.9 g/mol

TCID

CAS No.: 30675-13-9

Cat. No.: VC0005009

Molecular Formula: C9H2Cl4O2

Molecular Weight: 283.9 g/mol

* For research use only. Not for human or veterinary use.

TCID - 30675-13-9

CAS No. 30675-13-9
Molecular Formula C9H2Cl4O2
Molecular Weight 283.9 g/mol
IUPAC Name 4,5,6,7-tetrachloroindene-1,3-dione
Standard InChI InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2
Standard InChI Key IDLAOWFFKWRNHB-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Canonical SMILES C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Appearance Assay:≥95%A crystalline solid

Chemical Identity and Structural Properties

TCID, systematically named 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione, belongs to the indandione class of organic compounds. Its molecular formula, C<sub>9</sub>H<sub>2</sub>Cl<sub>4</sub>O<sub>2</sub>, reflects a planar aromatic core substituted with four chlorine atoms, contributing to its high electrophilicity and stability . The compound crystallizes as a pale yellow solid with a molecular weight of 283.9 g/mol and a purity ≥95% in commercial preparations .

Mechanism of Action: Selective UCHL3 Inhibition

Ubiquitin Pathway and UCHL3 Role

Ubiquitination, a post-translational modification involving the covalent attachment of ubiquitin to substrates, regulates protein degradation, trafficking, and signaling. UCHL3, a thiol protease, catalyzes the cleavage of ubiquitin precursors and edits ubiquitin chains, maintaining cellular ubiquitin homeostasis . Unlike UCHL1, which is predominantly neuronal, UCHL3 is expressed broadly, influencing processes such as DNA repair and metabolic regulation .

Inhibitory Kinetics and Selectivity

TCID binds reversibly to UCHL3’s active site, exploiting a hydrophobic pocket lined with residues that accommodate its chlorinated indandione core. Its IC<sub>50</sub> of 0.6 µM against UCHL3 contrasts sharply with 75 µM for UCHL1, achieving 125-fold selectivity . This specificity arises from subtle differences in UCHL3’s catalytic cleft, which better accommodates TCID’s steric bulk compared to UCHL1.

Table 1: Pharmacological Profile of TCID

ParameterValueSource
Molecular Weight283.9 g/mol
UCHL3 IC<sub>50</sub>0.6 µM
UCHL1 IC<sub>50</sub>75 µM
Selectivity (UCHL3:L1)125:1
Purity≥95%

Biological Applications and Research Findings

Cancer Cell Studies

TCID’s application in H1299 lung cancer cells revealed UCHL3’s involvement in mitigating oxidative stress. Inhibition by TCID sensitized cells to hydrogen peroxide-induced apoptosis, implicating UCHL3 in redox homeostasis . These findings align with UCHL3’s reported role in stabilizing antioxidant proteins like peroxiredoxins .

Challenges and Limitations

Solubility and Bioavailability

TCID’s high hydrophobicity (LogP ≈ 3.5 estimated) limits aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for in vitro studies . While cell-permeable, its pharmacokinetic properties in vivo remain uncharacterized, posing hurdles for therapeutic translation.

Off-Target Effects at Elevated Concentrations

At concentrations >10 µM, TCID weakly inhibits UCHL1 (IC<sub>50</sub> = 75 µM), potentially confounding phenotypic assays . Researchers must titrate doses carefully to maintain selectivity.

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